4-Bromo-7-chloro-5-fluoro-1H-indole
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Overview
Description
4-Bromo-7-chloro-5-fluoro-1H-indole is a halogenated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-5-fluoro-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of indole with bromine, chlorine, and fluorine under controlled conditions. The reaction may involve the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-5-fluoro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-7-chloro-5-fluoro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-5-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the indole ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .
Comparison with Similar Compounds
- 4-Bromo-7-fluoro-1H-indole
- 4-Bromo-6-chloro-1H-indole
- 5-Bromo-7-chloro-1H-indole
Comparison: 4-Bromo-7-chloro-5-fluoro-1H-indole is unique due to the presence of three different halogen atoms, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds with fewer halogens, it may exhibit distinct properties, such as increased lipophilicity or altered electronic effects, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H4BrClFN |
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Molecular Weight |
248.48 g/mol |
IUPAC Name |
4-bromo-7-chloro-5-fluoro-1H-indole |
InChI |
InChI=1S/C8H4BrClFN/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h1-3,12H |
InChI Key |
JSRNNMJLUUHMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C(=C21)Br)F)Cl |
Origin of Product |
United States |
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